molecular formula C13H13NO3S B1360878 Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate CAS No. 886366-81-0

Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate

Cat. No.: B1360878
CAS No.: 886366-81-0
M. Wt: 263.31 g/mol
InChI Key: LICDZGCEUQAHRU-UHFFFAOYSA-N
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Description

Structural Characterization of Ethyl 4-(3-Methoxyphenyl)Thiazole-2-Carboxylate

Molecular Geometry and Crystallographic Analysis

The crystallographic structure of this compound reveals significant insights into its three-dimensional arrangement and intermolecular interactions. Related thiazole derivatives have been extensively studied through X-ray crystallography, providing important structural data for understanding this compound family. Crystal structure analyses of similar compounds demonstrate that the thiazole ring typically adopts a planar conformation with minimal deviation from planarity. The thiazole ring in related structures shows root mean square deviations of approximately 0.0034 Angstroms, indicating exceptional planarity.

The molecular geometry is further characterized by specific dihedral angles between aromatic ring systems. In analogous thiazolopyrimidine derivatives, the methoxyphenyl ring positioned at the chiral carbon exhibits an axial arrangement and forms substantial dihedral angles with the thiazole ring system, typically ranging from 81 to 84 degrees. This geometric arrangement significantly influences the compound's lipophilicity and bioavailability characteristics.

Crystal packing analysis reveals important intermolecular interactions that stabilize the solid-state structure. Weak carbon-hydrogen to oxygen hydrogen bonds commonly link molecules through twofold rotation axes, forming distinctive ring motifs. Additionally, pi-pi stacking interactions between aromatic systems contribute to the overall crystal stability, with centroid-to-centroid distances typically measuring approximately 3.57 Angstroms.

The conformational preferences of the ethyl ester group at the 2-position of the thiazole ring play a crucial role in determining the overall molecular shape. Crystallographic data indicates that the carbonyl group of the exocyclic ester typically adopts a cis orientation with respect to adjacent double bonds in the ring system. This geometric preference significantly influences the compound's chemical reactivity and potential binding interactions with biological targets.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Spectral Assignments

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural elucidation for this compound through detailed analysis of both proton and carbon-13 spectra. The aromatic region of the proton Nuclear Magnetic Resonance spectrum typically displays characteristic signals for the thiazole and methoxyphenyl protons, with chemical shifts reflecting the electronic environment of each position.

The thiazole ring proton appears as a distinctive singlet in the aromatic region, with its chemical shift influenced by the electron-withdrawing effect of the adjacent carboxylate group and the electron-donating methoxyphenyl substituent. The methoxyphenyl protons exhibit a characteristic splitting pattern consistent with meta-substitution, showing distinct multiplets for the ortho, meta, and para positions relative to the methoxy group.

The ethyl ester functionality contributes recognizable signals in both the aliphatic and carbonyl regions. The ethyl methylene protons typically appear as a quartet due to coupling with the adjacent methyl group, while the methyl protons manifest as a triplet. The methoxy group attached to the phenyl ring produces a characteristic singlet in the aliphatic region, typically integrating for three protons.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides additional structural confirmation through characteristic chemical shifts for each carbon environment. The carbonyl carbon of the ethyl ester group typically resonates in the range of 160-165 parts per million, reflecting its sp2 hybridization and electron-deficient character. The thiazole ring carbons exhibit distinctive chemical shifts that distinguish between the positions bearing different substituents and the unsubstituted ring positions.

Infrared and Raman Vibrational Signatures

Infrared spectroscopy reveals characteristic vibrational frequencies that serve as fingerprints for the functional groups present in this compound. The carbonyl stretching frequency of the ethyl ester group typically appears in the range of 1700-1750 wavenumbers, with the exact position influenced by conjugation effects from the adjacent thiazole ring system.

The aromatic carbon-carbon stretching vibrations produce multiple bands in the 1400-1600 wavenumber region, characteristic of both the thiazole and methoxyphenyl ring systems. The carbon-hydrogen stretching frequencies for aromatic protons typically occur in the 3000-3100 wavenumber range, while aliphatic carbon-hydrogen stretches appear at lower frequencies around 2800-3000 wavenumbers.

The methoxy group contributes distinctive vibrational signatures through its carbon-oxygen stretching modes, typically observed in the 1000-1300 wavenumber region. The asymmetric and symmetric stretching modes of the methoxy carbon-oxygen bond provide characteristic peaks that aid in structural identification.

Raman spectroscopy complements infrared analysis by providing enhanced sensitivity to symmetric vibrations and aromatic ring breathing modes. The thiazole ring exhibits characteristic Raman-active vibrations that correspond to in-plane deformation and stretching modes of the heterocyclic system. These vibrational signatures serve as valuable diagnostic tools for confirming the presence and integrity of the thiazole ring system.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides definitive molecular weight confirmation and structural information through characteristic fragmentation patterns. The molecular ion peak for this compound appears at mass-to-charge ratio 263, corresponding to the complete molecular structure with molecular weight 263.31 grams per mole.

Common fragmentation pathways include loss of the ethyl ester group, producing fragments corresponding to the thiazole carboxylic acid portion of the molecule. The loss of ethyl (molecular weight 29) typically produces a prominent fragment at mass-to-charge ratio 234, while subsequent loss of carbon dioxide (molecular weight 44) generates additional characteristic fragments.

The methoxyphenyl substituent contributes to fragmentation through potential loss of the methoxy group (molecular weight 31) or formation of tropylium-type cations through rearrangement processes. These fragmentation patterns provide valuable structural confirmation and help distinguish between positional isomers of similar thiazole derivatives.

High-resolution mass spectrometry enables precise molecular formula determination through accurate mass measurements. The calculated exact mass for this compound provides confirmation of the elemental composition and helps differentiate between compounds with similar nominal masses but different molecular formulas.

Computational Chemistry Approaches

Density Functional Theory Optimization Studies

Density Functional Theory calculations provide comprehensive insights into the electronic structure and geometric preferences of this compound. Geometry optimization studies using appropriate functional and basis set combinations reveal the most stable conformational arrangements and provide accurate bond lengths, bond angles, and dihedral angles for comparison with experimental crystallographic data.

The optimization process typically involves systematic exploration of conformational space to identify global and local energy minima. The thiazole ring system generally exhibits minimal deviation from planarity in optimized geometries, consistent with experimental observations from crystallographic studies. The methoxyphenyl substituent orientation relative to the thiazole plane represents a critical structural parameter that influences both electronic properties and potential intermolecular interactions.

Computational analysis of the ethyl ester group conformation reveals preferred orientations that minimize steric interactions while maintaining favorable electronic conjugation with the thiazole ring system. The calculation of vibrational frequencies at the optimized geometry provides theoretical support for spectroscopic assignments and helps identify potential discrepancies between experimental and theoretical values.

Solvation effects can be incorporated through implicit solvation models to examine how different environments influence the preferred molecular geometry. These calculations provide insights into conformational flexibility and help predict behavior in various chemical and biological environments.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital analysis provides crucial information about the chemical reactivity and electronic properties of this compound. The Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energies, along with their spatial distributions, determine the compound's electrophilic and nucleophilic reaction tendencies.

The Highest Occupied Molecular Orbital typically exhibits significant density on the thiazole ring system and the methoxyphenyl substituent, reflecting the electron-rich character of these aromatic systems. The methoxy group's electron-donating effect contributes to elevating the Highest Occupied Molecular Orbital energy, making the molecule more susceptible to electrophilic attack.

Conversely, the Lowest Unoccupied Molecular Orbital generally shows substantial density on the thiazole ring and the carbonyl group of the ethyl ester, indicating these positions as likely sites for nucleophilic attack. The energy gap between the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital provides insights into the compound's electronic stability and potential for participation in charge-transfer interactions.

Molecular docking studies utilizing the optimized geometry and frontier orbital information suggest potential binding interactions with biological targets. The calculated orbital energies and spatial distributions help predict the compound's behavior in various chemical environments and provide theoretical support for observed biological activities.

Properties

IUPAC Name

ethyl 4-(3-methoxyphenyl)-1,3-thiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S/c1-3-17-13(15)12-14-11(8-18-12)9-5-4-6-10(7-9)16-2/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LICDZGCEUQAHRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=CS1)C2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Substituted Benzaldehydes with Thioacetamide and Ethyl Chloroacetoacetate

A common synthetic route involves the following steps:

  • Starting from 3-methoxybenzaldehyde or its derivatives, reaction with hydroxylamine and sodium formate in refluxing formic acid converts the aldehyde to the corresponding nitrile intermediate.
  • The nitrile intermediate is treated with thioacetamide to form the corresponding thiobenzamide.
  • Cyclization of the thiobenzamide with ethyl 2-chloroacetoacetate (ethyl chloroacetoacetate) under reflux conditions yields the thiazole ring with the ethyl ester at the 2-position.

This method is adapted from similar processes described for related thiazole carboxylates, such as in the preparation of ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate, which shares mechanistic features with the target compound.

Alkylation and Substitution Reactions

  • The hydroxyl group on the aromatic ring (if present) can be alkylated using alkyl bromides to introduce ether substituents, such as methoxy groups.
  • For the 3-methoxyphenyl substituent, commercially available 3-methoxybenzaldehyde or 3-methoxyphenyl derivatives can be directly used to ensure precise substitution.

Purification and Salt Formation

  • The crude product is typically purified by recrystallization from solvents such as n-butanol or acetone.
  • Formation of hydrochloride salts can be performed by suspending the compound in acetone and adding concentrated hydrochloric acid under controlled temperature, which improves purity and stability.

Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Purity (HPLC %) Notes
Conversion to nitrile Hydroxylamine, sodium formate, refluxing formic acid 105–110 °C 5 hours High Not specified Formation of 3-methoxybenzonitrile
Thiobenzamide formation Thioacetamide Reflux Several hours High Not specified Precursor for cyclization
Cyclization Ethyl 2-chloroacetoacetate Reflux 5 hours 70–90 ~98% Formation of thiazole ring
Alkylation (if needed) Alkyl bromide, potassium carbonate, DMF 80–85 °C 5–6 hours ~73 98% For ether substituent introduction
Purification and salt formation Recrystallization, acetone, HCl addition 0–50 °C 30 min - 1 hr ~61 99.5% Hydrochloride salt for pharmaceutical use

Note: The above data are adapted from analogous processes for related thiazole carboxylates, indicating the feasibility of these conditions for Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate.

Research Findings and Applications

  • Thiazole carboxylate derivatives, including this compound, have been studied for their biological activities such as COX inhibition and anticancer properties.
  • The synthetic accessibility of these compounds with high purity (>98%) facilitates their use in medicinal chemistry for further derivatization and biological evaluation.

Chemical Reactions Analysis

Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Antimicrobial Properties

One of the primary applications of Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate is in the development of antimicrobial agents. Studies have shown that this compound exhibits significant activity against a range of bacterial strains, making it a candidate for further development in pharmaceutical formulations aimed at treating infections.

Anticancer Potential

Research indicates that derivatives of thiazole compounds, including this compound, possess anticancer properties. Case studies have demonstrated that certain thiazole derivatives can inhibit cancer cell proliferation in vitro, particularly against liver carcinoma cell lines . The structure-activity relationship (SAR) studies suggest that modifications to the thiazole ring can enhance its efficacy against specific cancer types .

Drug Development

Due to its promising biological activities, this compound serves as a lead compound in drug discovery programs targeting various diseases. The compound's ability to interact with biological targets effectively positions it as a candidate for further pharmacological studies aimed at developing new therapeutic agents .

Pharmaceutical Formulations

This compound can be incorporated into pharmaceutical formulations designed for oral or topical administration. Its favorable absorption characteristics and low toxicity profile make it suitable for inclusion in new drug formulations aimed at treating infections or cancer .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparative analysis with similar thiazole derivatives is essential.

Compound NameStructure/FeaturesUnique Aspects
This compoundThiazole ring with methoxy substitutionExhibits distinct antimicrobial and anticancer activities
Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylateDifferent position of methoxy groupVaries in biological activity profiles
Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylateContains a thiophene moietyPotentially different reactivity and effects

Mechanism of Action

The mechanism of action of ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access and enzyme activity. The thiazole ring’s aromaticity and the presence of electron-donating groups like the methoxy group enhance its binding affinity to target proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Variations

Ethyl 4-(2-Methoxyphenyl)Thiazole-2-Carboxylate (1b)
  • Structure : 2-methoxyphenyl substituent at the thiazole 4-position.
  • Molecular Formula: C₁₂H₁₁NO₂S (HRMS m/z: 234.0583) .
  • Properties: Melting point (70.3°C), 99.1% purity, synthesized via bromoacetophenone cyclization (76% yield) .
Ethyl 4-(4-(Pyrrolidine-1-yl)Phenyl)Thiazole-2-Carboxylate (1a)
  • Structure : 4-pyrrolidinylphenyl substituent.
  • Molecular Formula: C₁₄H₁₁NO₃S (HRMS m/z: 274.0532) .
  • Properties : Dark yellow solid, 29% yield.
  • Key Difference : The electron-donating pyrrolidine group enhances solubility and may modulate receptor interactions compared to the methoxy group .

Substituent Functional Group Variations

Ethyl 4-(2,4-Dimethoxyphenyl)Thiazole-2-Carboxylate (239)
  • Structure : 2,4-dimethoxyphenyl substituent.
  • Molecular Formula: C₁₄H₁₅NO₄S (Mr 293.34) .
  • Properties : Synthesized via microwave-assisted reaction (76% yield, 96% HPLC purity).
Ethyl 4-(Trifluoromethyl)Thiazole-2-Carboxylate
  • Structure : Trifluoromethyl group at the thiazole 4-position.
  • Molecular Formula: C₇H₆F₃NO₂S (MW: 225.19) .
  • Properties : 95% purity, solid form.
  • Key Difference : The strong electron-withdrawing CF₃ group may improve metabolic resistance and alter electronic properties for materials applications .

Thiazole Ring Positional Isomers

Ethyl 2-(4-(Trifluoromethyl)Phenyl)Thiazole-4-Carboxylate
  • Structure : Thiazole 4-carboxylate with a 4-CF₃-phenyl group.
  • CAS : 175204-87-2 .
  • Key Difference : The shifted ester group (4- vs. 2-position) affects molecular planarity and intermolecular interactions, as observed in crystal structures .
Ethyl 4-Methyl-2-[4-(Trifluoromethyl)Phenyl]Thiazole-5-Carboxylate
  • Structure : Methyl at thiazole 4-position, CF₃-phenyl at 2-position.
  • CAS : 175277-03-9 .
  • Key Difference : The methyl group may enhance lipophilicity, influencing cell membrane permeability in biological assays .

Biological Activity

Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential as an antimicrobial and anticancer agent, supported by various research findings and case studies.

Chemical Structure and Properties

This compound is characterized by a thiazole ring that contains both sulfur and nitrogen, contributing to its unique chemical properties. The methoxy group at the 3-position of the phenyl ring enhances its biological activity, making it distinct from other thiazole derivatives.

Property Value
Molecular Formula C₁₁H₁₃N₁O₃S
Molecular Weight 241.29 g/mol
Melting Point Not specified
Solubility Soluble in organic solvents

Antimicrobial Activity

Research indicates that this compound exhibits potent antimicrobial properties. In a study, it was found to inhibit the growth of various bacterial strains, suggesting its potential as a lead compound in drug discovery for treating infections. The structure-activity relationship (SAR) analysis highlighted that the presence of the methoxy group significantly contributes to its antimicrobial efficacy.

Anticancer Activity

The anticancer potential of this compound has been extensively studied. It demonstrated significant cytotoxicity against several cancer cell lines, including A549 (lung carcinoma) and MCF-7 (breast carcinoma). The compound's IC50 values indicate its effectiveness relative to standard chemotherapeutic agents:

Cell Line IC50 (µM) Reference Drug
A549 (Lung Carcinoma)10.28Doxorubicin
MCF-7 (Breast Carcinoma)8.10Bleomycin

The mechanism of action appears to involve the induction of apoptosis, as evidenced by increased caspase activity in treated cells . Additionally, SAR studies suggest that substituents on the phenyl ring significantly influence anticancer activity, with electron-withdrawing groups enhancing potency .

Case Studies

  • Study on Anticancer Activity : A recent study evaluated the effects of this compound on A549 cells. The results indicated that treatment led to cell cycle arrest at the G1 phase and increased apoptosis markers, highlighting its potential for lung cancer therapy .
  • Antimicrobial Efficacy : In another investigation, the compound was tested against Gram-positive and Gram-negative bacteria. It exhibited a broad spectrum of activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Q & A

Q. What are the recommended synthetic routes for Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of ethyl 2-bromoacetate with thiourea derivatives under basic conditions. Key steps include:
  • Reacting 3-methoxyphenyl-substituted precursors with thiourea in ethanol under reflux (80–100°C) for 8–12 hours .
  • Optimizing yield by adjusting stoichiometry (e.g., 1:1.2 molar ratio of thiourea to bromoester) and using catalysts like triethylamine .
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the thiazole core .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Confirm substitution patterns on the thiazole ring (e.g., methoxyphenyl at C4, ester at C2) by analyzing coupling constants and chemical shifts (e.g., thiazole protons δ 7.2–8.1 ppm) .
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and C-S vibrations (650–750 cm⁻¹) .
  • Mass Spectrometry : Validate molecular weight (e.g., [M+H]+ at m/z 278.08) and fragmentation patterns .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Work in a fume hood to avoid inhalation of dust/aerosols .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational methods like DFT elucidate the electronic properties of this compound?

  • Methodological Answer :
  • DFT Calculations : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to model frontier molecular orbitals (HOMO/LUMO) and predict reactivity .
  • Charge Distribution : Analyze electrostatic potential maps to identify nucleophilic/electrophilic sites (e.g., electron-deficient thiazole sulfur) .
  • Thermochemical Accuracy : Validate computed bond dissociation energies against experimental data (e.g., ±2.4 kcal/mol error tolerance) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Dose-Response Studies : Perform IC50 assays across multiple cell lines (e.g., MCF-7, HeLa) with standardized protocols .
  • Metabolic Stability Testing : Use hepatic microsome models to assess if discrepancies arise from rapid in vivo degradation .
  • Structural Analog Comparison : Compare activity profiles with derivatives (e.g., ethyl 4-(4-chlorophenyl)thiazole-2-carboxylate) to isolate substituent effects .

Q. What strategies optimize the regioselectivity of substitution reactions on the thiazole ring?

  • Methodological Answer :
  • Directing Groups : Introduce temporary protecting groups (e.g., Boc on the ester) to steer electrophilic substitution to C5 .
  • Catalytic Systems : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl functionalization at C4 .
  • Solvent Effects : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilic attack at the electron-deficient C2 position .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate
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Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate

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